5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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Overview
Description
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features both pyrazole and thiazolone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in ethanol with the addition of a base such as triethylamine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, potentially leading to the formation of dihydropyrazole or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole and thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has been explored for its potential antimicrobial, anticancer, and anti-inflammatory activities . In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents. Additionally, its unique structure makes it a candidate for materials science applications, such as in the development of organic semiconductors.
Mechanism of Action
The biological activity of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiazole ring and exhibit similar antimicrobial and anticancer activities.
Pyrazole Derivatives: Compounds like 1,3-dimethyl-1H-pyrazole-4-carbaldehyde are structurally similar and are used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its dual functionality, combining both pyrazole and thiazolone moieties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6-7(5-12(2)11-6)4-8-9(14)13(3)10(15)16-8/h4-5H,1-3H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXTXQIUJZNMEL-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=S)S2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)S2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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